6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine
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Overview
Description
6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a nitro group at the 5-position, an amino group at the 4-position, and a 4-chlorophenylthio group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4-chloro-5-nitropyrimidine with 4-chlorothiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thioether group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Hydrogen peroxide or other oxidizing agents like m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-((4-Chlorophenyl)thio)-4,5-diaminopyrimidine.
Oxidation: 6-((4-Chlorophenyl)sulfonyl)-5-nitropyrimidin-4-amine.
Scientific Research Applications
6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as an antimicrobial or anticancer agent.
Materials Science: It can be explored for its properties in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group could be involved in redox reactions, while the thioether group might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
6-((4-Methylphenyl)thio)-5-nitropyrimidin-4-amine: Similar structure but with a methyl group instead of a chlorine atom.
6-((4-Bromophenyl)thio)-5-nitropyrimidin-4-amine: Similar structure but with a bromine atom instead of a chlorine atom.
6-((4-Chlorophenyl)thio)-4,5-diaminopyrimidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group allows for redox activity, while the thioether group provides hydrophobic interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfanyl-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O2S/c11-6-1-3-7(4-2-6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDHBYQKLOEZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=NC(=C2[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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